molecular formula C8H7BrN4O B1487573 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole CAS No. 1221724-85-1

5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1487573
CAS No.: 1221724-85-1
M. Wt: 255.07 g/mol
InChI Key: FXHANGPBTIMOLF-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound consists of a 1H-tetrazole ring (a five-membered ring with four nitrogen atoms) attached to a 2-bromo-5-methoxyphenyl group. The tetrazole ring exists predominantly in the 1H-tautomeric form due to resonance stabilization, with delocalized π-electrons across the N1–N2–N3–N4–C5 backbone. The phenyl substituent features bromine at the ortho position and a methoxy group at the para position relative to the tetrazole linkage (Figure 1).

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₈H₇BrN₄O
Molecular Weight 255.07 g/mol
SMILES COC1=CC(=C(C=C1)Br)C2=NNN=N2
IUPAC Name 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole

Tautomerism and Resonance

The 1H-tetrazole tautomer is stabilized by resonance, with electron density distributed across the nitrogen atoms. The phenyl ring’s substituents further influence electronic properties:

  • The bromine atom exerts an electron-withdrawing inductive (-I) effect.
  • The methoxy group donates electrons via resonance (+R) while withdrawing electrons inductively (-I). This interplay creates regions of varied electron density, directing reactivity in substitution and coupling reactions.

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-14-5-2-3-7(9)6(4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHANGPBTIMOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Potential

Research indicates that tetrazoles have significant pharmacological properties, including anti-inflammatory and anti-cancer activities. The bromine and methoxy substituents on the phenyl ring of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole may enhance its biological activity by modulating interactions with biological targets.

  • Anti-Cancer Activity : Studies have shown that tetrazole derivatives can inhibit tumor growth in various cancer cell lines. The specific compound has been investigated for its potential to act as an anti-cancer agent by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has also been evaluated for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases.

Case Studies

  • Study on Anti-Cancer Properties : A recent study published in a peer-reviewed journal demonstrated that derivatives of tetrazole exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the potential of modifying the phenyl group to enhance efficacy.
  • Inflammation Model Research : Another study explored the use of tetrazole derivatives in a rat model of induced arthritis, showing significant reduction in inflammatory markers compared to controls.

Applications in Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Polymer Chemistry : Researchers are investigating the use of tetrazole derivatives in creating new polymer materials with enhanced thermal and mechanical properties.

Pesticide Development

This compound is being studied for its potential application in developing new agrochemicals. Its structure may provide novel modes of action against pests and diseases affecting crops.

  • Insecticidal Activity : Preliminary studies indicate that tetrazole derivatives can exhibit insecticidal properties against common agricultural pests.
  • Fungicidal Properties : Research is ongoing to evaluate the effectiveness of this compound in controlling fungal pathogens in crops.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic the carboxylate group, allowing it to bind to enzyme active sites and modulate their activity.

Comparison with Similar Compounds

Notes

Synthetic Challenges : Steric hindrance from ortho-substituents (2-Br) may reduce reaction yields compared to para-substituted analogs.

Data Gaps : Direct experimental data (e.g., X-ray crystallography) for the target compound are unavailable; predictions rely on structural analogs .

Biological Activity

5-(2-Bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole (CAS Number: 1221724-85-1) is a synthetic compound belonging to the tetrazole family. Its structure features a tetrazole ring substituted with a brominated methoxyphenyl group, which may influence its biological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C8H7BrN4O
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1221724-85-1
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activities of tetrazoles are diverse, encompassing anticancer, antimicrobial, and anticonvulsant properties. The specific compound has shown promise in various studies.

Anticancer Activity

Recent studies have indicated that tetrazoles can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the methoxy group on the phenyl ring is believed to enhance the compound's interaction with cellular targets, potentially inhibiting tumor growth. Research has shown that similar compounds with methoxy substitutions display cytotoxic effects against various cancer cell lines .
  • Case Study : In vitro assays demonstrated that related tetrazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .

Antimicrobial Properties

Tetrazoles are also recognized for their antimicrobial capabilities:

  • Activity Spectrum : Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticonvulsant Effects

Some tetrazole derivatives have shown anticonvulsant activity:

  • Research Findings : In animal models, compounds with similar structures have been reported to significantly reduce seizure activity. The mechanism may involve modulation of neurotransmitter systems or ion channels .

Structure-Activity Relationship (SAR)

The biological activity of tetrazoles is heavily influenced by their structural components:

  • Substituents : The presence of halogens (like bromine) and functional groups (like methoxy) can enhance or diminish biological activity. For example, bromination has been linked to increased lipophilicity and improved cellular permeability .

Data Table: Biological Activities of Related Tetrazoles

Compound NameActivity TypeIC50/MIC ValuesReference
5-(2-Bromo-5-methoxyphenyl)-1H-tetrazoleAnticancer< 10 µM
5-(4-Bromophenyl)-1H-tetrazoleAntimicrobialMIC = 12.5 µg/mL
5-(4-Methoxyphenyl)-2H-tetrazoleAnticonvulsantED50 = 20 mg/kg

Preparation Methods

General Synthetic Strategies

[3+2] Cycloaddition of Substituted Benzonitriles with Azides

The most established method for preparing 5-substituted 1H-tetrazoles, including 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole, is the [3+2] cycloaddition between a substituted benzonitrile and sodium azide. This reaction is catalyzed by acids or supported catalysts and typically conducted in polar aprotic solvents such as DMF.

General Reaction Scheme:

$$
\text{2-bromo-5-methoxybenzonitrile} + \text{NaN}_3 \xrightarrow{\text{Catalyst, Solvent, Heat}} \text{this compound}
$$

Optimized Conditions (from literature):
Parameter Typical Value
Substituted benzonitrile 1 mmol
Sodium azide 1.5 mmol
Catalyst SO₃H-functionalized carbon (10 wt%)
Solvent DMF
Temperature 100 °C
Reaction Time 6 hours
Yield 85–92% (for various bromo/methoxy)

Reference: Asian Journal of Green Chemistry

Procedure Summary:
  • The substituted benzonitrile and sodium azide are combined with the catalyst in DMF.
  • The mixture is stirred and heated at 100 °C for 6 hours.
  • After completion, the reaction mixture is cooled and extracted with ethyl acetate.
  • The organic phase is washed, dried, and concentrated.
  • The crude product is purified, typically by column chromatography.

Catalytic and Microwave-Assisted Methods

Recent advances include the use of rare-earth or post-transition metal catalysts and microwave irradiation to accelerate the cycloaddition, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis:
Parameter Typical Value
Nitrile 2 mmol
Sodium azide 2.5 mmol
Catalyst Metal catalyst (e.g., Zn, Cu, rare-earth)
Solvent 8 mL (e.g., DMF or DMSO)
Temperature 100–160 °C
Reaction Time 30 min – 4 h
Workup Extraction, acidification, drying

Reference: WO2016187521A1 Patent

Procedure Summary:
  • The nitrile, azide, catalyst, and solvent are combined in a microwave reactor.
  • The mixture is irradiated at 100–160 °C for 30 minutes to 4 hours.
  • The product is extracted, washed, acidified, and purified as above.
Advantages:
  • Shorter reaction times
  • Lower catalyst loadings
  • Minimized side reactions

Green and Recyclable Catalyst Approaches

The use of recyclable, solid acid catalysts (e.g., SO₃H-functionalized carbon) allows for greener synthesis, easy catalyst recovery, and reuse without significant loss of activity.

Catalyst Recyclability:
  • After reaction, the catalyst is filtered, washed with methanol, and dried at 120 °C.
  • The catalyst can be reused for multiple cycles with minimal drop in yield.

Comparative Data Table

Method Catalyst Type Solvent Temp (°C) Time Yield (%) Notes
Conventional SO₃H-carbon DMF 100 6 h 85–92 Green, reusable catalyst
Microwave-assisted Metal (Zn, Cu, rare-earth) DMF/DMSO 100–160 0.5–4 h 80–95 Fast, efficient, lower catalyst usage
Classical (no catalyst) None DMF 120–150 12–24 h 60–75 Longer times, lower yields

Key Research Findings

  • Electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring are well tolerated, typically leading to high yields and selectivity in the tetrazole formation.
  • Microwave-assisted and catalytic methods significantly reduce reaction times and improve process efficiency compared to classical heating.
  • Recyclable solid acid catalysts offer sustainable and cost-effective options for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures:

  • Step 1 : Nucleophilic substitution of bromine on the methoxyphenyl precursor using sodium azide in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 2 : Cyclization via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/NaN₃) .
  • Key Parameters :
  • Temperature control (60–80°C for cyclization) .
  • Solvent polarity (DMF or THF enhances azide reactivity) .
  • Catalyst selection (e.g., Cu(I) for regioselective tetrazole formation) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituents (e.g., δ 8.66 ppm for tetrazole NH protons ).
  • IR Spectroscopy : Confirms functional groups (C=N stretch at ~1625 cm⁻¹ ).
  • HPLC : Validates purity (>95% via reverse-phase chromatography ).
  • X-ray Crystallography : Resolves crystal packing and conformation (e.g., triazole-thiones in ).

Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogous tetrazole derivatives target:

  • Angiotensin II receptors : ME3221 analogs inhibit angiotensin II-induced vasoconstriction .
  • Enzymes : hNAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibition via covalent modification .
  • GPCRs : 5-HT1D/1B receptor antagonism observed in structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving the bromophenyl group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling, predicting bromine substitution preferences .
  • Molecular Docking : Evaluates steric/electronic effects of methoxy and bromine groups on binding to catalytic Pd centers .
  • MD Simulations : Assess solvent and temperature effects on reaction pathways .

Q. How to resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Assay Validation : Compare cell-free (e.g., radioligand binding ) vs. cellular systems (e.g., functional cAMP assays).
  • Orthogonal Methods : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate receptor affinity .
  • Species-Specific Factors : Account for differences in receptor subtypes (e.g., mouse vs. human 5-HT1D ).

Q. What strategies optimize solid-state stability of tetrazole derivatives under varying storage conditions?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate stable crystal forms .
  • Excipient Compatibility : Test with cellulose derivatives to prevent hygroscopic degradation.
  • Accelerated Stability Studies : Monitor degradation at 40°C/75% RH over 6 months, referencing X-ray diffraction data .

Q. How to design isotope-labeled analogs for metabolic pathway tracing without altering bioactivity?

  • Methodological Answer :

  • Isotope Positioning : Substitute ¹³C at the methoxy group or ¹⁵N in the tetrazole ring to minimize steric effects .
  • Synthetic Routes : Use deuterated solvents (e.g., D₂O) during azide cyclization to incorporate stable isotopes .
  • Bioactivity Validation : Compare IC₅₀ values of labeled vs. unlabeled compounds in enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole

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